5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
Description
5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1328640-45-4) is a heterocyclic compound featuring a pyrazole core fused to a pyridazinone ring, with a carboxylic acid substituent at the 4-position of the pyrazole (CymitQuimica, 2025) . The pyridazinone moiety (a six-membered ring with nitrogen atoms at positions 1 and 2 and a ketone at position 6) contributes to its unique electronic and steric properties, while the carboxylic acid group enhances hydrophilicity.
Properties
CAS No. |
956191-70-1 |
|---|---|
Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.188 |
IUPAC Name |
5-methyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O3/c1-5-6(9(15)16)4-10-13(5)7-2-3-8(14)12-11-7/h2-4H,1H3,(H,12,14)(H,15,16) |
InChI Key |
BEWZIULCPLUCNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Pyridazine Ring: The pyrazole intermediate is then reacted with suitable reagents to introduce the pyridazine ring, often through a condensation reaction.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is with a molecular weight of approximately 220.18 g/mol. This compound features a pyrazole ring fused with a pyridazine moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, research demonstrated that derivatives of similar pyrazole compounds exhibited significant antifungal activity against various phytopathogenic fungi. These compounds were tested using in vitro assays to assess their efficacy, revealing promising results for agricultural applications .
Anticancer Potential
The structure of this compound suggests potential anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects against several cancer cell lines, including breast and liver cancer cells. The presence of specific substituents on the pyrazole ring has been correlated with enhanced anticancer activity, indicating a structure-activity relationship that could be exploited in drug development .
Neuroprotective Effects
Emerging research indicates that pyrazole derivatives may possess neuroprotective effects. Studies have shown that certain analogs can modulate neurotransmitter systems and exhibit anticonvulsant properties, suggesting their potential use in treating neurological disorders .
Fungicidal Activity
The compound has been investigated for its fungicidal properties. In one study, derivatives were synthesized and tested against common plant pathogens, showing varying degrees of effectiveness. The most active compounds achieved higher inhibition rates compared to standard fungicides, indicating their potential as effective agricultural treatments .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole-Based Carboxylic Acids (Anticancer Agents)
highlights 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid derivatives as potent antiproliferative agents. For example, 5-methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid inhibited NCI-H522 lung cancer cell growth by ~40% .
Key Differences :
- The pyridazinone ring in the target compound may offer stronger dipole interactions compared to the thiazole ring in triazole analogs.
Pyrazole Carboxylic Acid Derivatives
and describe structurally related pyrazole compounds:
3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1481025-42-6): Discontinued, with an amino group and difluoroethyl chain .
5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-N-[3-(thiophene-2-amido)phenyl]-1H-pyrazole-4-carboxamide : A carboxamide derivative of the target compound, suggesting functionalization to improve cell permeability .
Key Insight : Conversion to carboxamide derivatives may address solubility-bioavailability trade-offs, a common optimization strategy in drug design.
Heterocyclic Compounds with Coumarin/Pyrimidinone Moieties
synthesizes coumarin-pyrimidinone hybrids (e.g., compound 4i/4j), which share fused heterocyclic systems but lack the pyridazinone-carboxylic acid motif . These compounds emphasize the role of extended π-systems in binding affinity, contrasting with the target compound’s compact structure.
Research Implications and Discontinuation Analysis
- Synthetic Challenges: The discontinuation status may reflect difficulties in scaling up synthesis or purifying the pyridazinone-pyrazole scaffold.
- Derivative Exploration : highlights the feasibility of modifying the carboxylic acid group to carboxamides, which could revitalize interest in this scaffold .
Biological Activity
5-Methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (commonly referred to as the compound) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C9H8N4O3
- Molecular Weight : 220.18 g/mol
- CAS Number : 16227990
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Notably, it has shown potential as a phosphodiesterase (PDE) inhibitor, particularly for PDE4, which plays a crucial role in inflammatory processes and cellular signaling.
Phosphodiesterase Inhibition
Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are vital for numerous physiological responses. Inhibition of PDE4 has been linked to therapeutic benefits in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
- PDE4 Inhibition in COPD Models
- Cytotoxicity Against Cancer Cells
- Neuroprotection in Neurodegenerative Disorders
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid, and what are the critical optimization steps?
- Methodology :
- Cyclocondensation : A common approach for pyrazole-carboxylic acid derivatives involves reacting ethyl acetoacetate with phenylhydrazine derivatives. For the target compound, substituting phenylhydrazine with a pyridazinone-containing precursor may be required. Key intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (from ethyl acetoacetate, DMF-DMA, and phenylhydrazine) can undergo hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .
- Heterocycle Coupling : Pyridazinone and pyrazole moieties can be fused via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, azide-alkyne cycloaddition (click chemistry) has been used to assemble hybrid heterocycles (see triazole-pyrazole hybrids in ) .
- Key Characterization : Confirm purity via HPLC (>95%) and structural integrity via / NMR, IR (carboxylic acid C=O stretch ~1700 cm), and HRMS .
Q. How are the solubility and stability of this compound characterized, and how do these properties influence experimental design?
- Methodology :
- Solubility : Test in polar (DMSO, water) and non-polar solvents (EtOAc, hexane) using UV-Vis spectroscopy or gravimetric analysis. Carboxylic acids typically exhibit pH-dependent solubility; adjust with NaOH for aqueous buffers .
- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with LC-MS monitoring. Pyridazinone derivatives may hydrolyze under acidic/alkaline conditions, necessitating pH-controlled storage .
- Impact on Assays : Low solubility may require DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity in cell-based assays) .
Advanced Research Questions
Q. What computational strategies are employed to predict binding affinity and selectivity of this compound against therapeutic targets like kinases or oxidoreductases?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., xanthine oxidoreductase, LD-transpeptidase). For pyrazole-carboxylic acids, prioritize hydrogen bonding with catalytic residues (e.g., Asn768 in PPARγ) and π-π stacking with hydrophobic pockets .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Pyridazinone’s keto group may form stable water-mediated interactions, while the pyrazole ring contributes to rigidity .
- Validation : Compare with known inhibitors (e.g., Y-700 for xanthine oxidase, nM) via competitive enzymatic assays .
Q. How can crystallographic data and DFT calculations elucidate the electronic structure and reactivity of this compound?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation (MeOH/CHCl). Use Mercury CSD 2.0 to analyze packing motifs and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
- DFT Analysis : Optimize geometry at B3LYP/6-311++G(d,p) level in Gaussian. Calculate Fukui indices to identify nucleophilic/electrophilic sites; the pyridazinone ring may exhibit electron-deficient behavior, directing electrophilic substitutions .
Q. What experimental approaches resolve contradictions in biological activity data (e.g., IC variability across assays)?
- Methodology :
- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) in triplicate. Address cytotoxicity via MTT assays ( ) to distinguish true target inhibition from cell death .
- Off-Target Screening : Test against related enzymes (e.g., COX-2, CYP450 isoforms) to rule out non-specific effects. Pyrazole derivatives often inhibit multiple oxidoreductases due to redox-active scaffolds .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates. Outliers may indicate assay interference (e.g., compound aggregation at high concentrations) .
Q. How do polymorphic forms of this compound affect its pharmacokinetic and pharmacodynamic profiles?
- Methodology :
- Polymorph Screening : Recrystallize from 10 solvents (e.g., EtOH, acetone) and characterize via PXRD/DSC. Hydrate/solvate formation can alter bioavailability .
- Dissolution Testing : Use USP Apparatus II (50 rpm, 37°C) in simulated gastric fluid. High-energy polymorphs (Form II) may exhibit faster dissolution but lower stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
